molecular formula C18H40ClNO3 B8766036 Phytosphingosine hydrochloride CAS No. 183117-20-6

Phytosphingosine hydrochloride

Cat. No. B8766036
Key on ui cas rn: 183117-20-6
M. Wt: 354.0 g/mol
InChI Key: GDKAAHDFPOWGQE-UHFFFAOYSA-N
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Patent
US05994586

Procedure details

0.275 mol of lithium aluminum hydride was introduced, under argon, with continual stirring, into tetrahydrofuran. The solution was then cooled to a temperature of 0° C., and 0.055 mol of methyl 2-hydroxyimino-3-oxo-4-acetoxyoctadecanoate was slowly added. The reaction mixture was then gradually heated to 60° C. At the end of the reaction, marked by the disappearance of the starting materials, the reaction mixture was hydrolysed while cold with a hydrochloric acid solution. A precipitate formed, which was filtered off, and then the solvent was evaporated under vacuum. After crystallizing from a mixture of ethyl ether and acetonitrile, a white solid was obtained which, filtered and dried, gave 14.2 g of 2-aminooctadecane-1,3,4-triol hydrochloride in the form of a white powder.
Quantity
0.275 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methyl 2-hydroxyimino-3-oxo-4-acetoxyoctadecanoate
Quantity
0.055 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O[N:8]=[C:9]([C:14](=[O:34])[CH:15]([O:30]C(=O)C)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])[C:10](OC)=[O:11].[ClH:35]>O1CCCC1>[ClH:35].[NH2:8][CH:9]([CH:14]([OH:34])[CH:15]([OH:30])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])[CH2:10][OH:11] |f:0.1.2.3.4.5,9.10|

Inputs

Step One
Name
Quantity
0.275 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
methyl 2-hydroxyimino-3-oxo-4-acetoxyoctadecanoate
Quantity
0.055 mol
Type
reactant
Smiles
ON=C(C(=O)OC)C(C(CCCCCCCCCCCCCC)OC(C)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
At the end of the reaction
CUSTOM
Type
CUSTOM
Details
A precipitate formed
FILTRATION
Type
FILTRATION
Details
which was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
After crystallizing from a mixture of ethyl ether and acetonitrile
CUSTOM
Type
CUSTOM
Details
a white solid was obtained which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(CO)C(C(CCCCCCCCCCCCCC)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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